4-Methyl-1-(4-methylpyridin-3-yl)pentan-1-one
Description
4-Methyl-1-(4-methylpyridin-3-yl)pentan-1-one (CAS: 1215471-49-0) is a ketone derivative featuring a branched pentan-1-one backbone substituted with a 4-methylpyridin-3-yl group. This structure combines lipophilic alkyl chains with a nitrogen-containing heterocycle, making it relevant for studies in medicinal chemistry and material science. Its molecular formula is C₁₂H₁₇NO, with a molecular weight of 191.27 g/mol.
Properties
IUPAC Name |
4-methyl-1-(4-methylpyridin-3-yl)pentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(2)4-5-12(14)11-8-13-7-6-10(11)3/h6-9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXYZABTXYHYQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)CCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(4-methylpyridin-3-yl)pentan-1-one typically involves the reaction of 4-methylpyridine with a suitable alkylating agent under controlled conditions . One common method involves the use of 4-methylpyridine and 4-methylpentanone in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods
In industrial settings, the production of 4-Methyl-1-(4-methylpyridin-3-yl)pentan-1-one may involve continuous flow processes to ensure high yield and purity . The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Reduction Reactions
The ketone group undergoes reduction to form secondary alcohols under standard conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH<sub>4</sub> | EtOH, 0°C → RT, 4 hr | 4-Methyl-1-(4-methylpyridin-3-yl)pentan-1-ol | 78% | |
| LiAlH<sub>4</sub> | THF, reflux, 2 hr | Same as above | 92% |
Reduction proceeds via hydride attack at the carbonyl carbon, forming a tetrahedral intermediate that collapses to the alcohol. Steric hindrance from the 4-methylpyridine group marginally reduces reaction rates compared to linear analogs .
Nucleophilic Substitution at the α-Position
The α-hydrogens adjacent to the ketone are activated for deprotonation, enabling enolate formation and subsequent alkylation or halogenation:
Halogenation
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| Br<sub>2</sub>/AlCl<sub>3</sub> | CH<sub>2</sub>Cl<sub>2</sub>, 0°C, 1 hr | 2-Bromo-4-methyl-1-(4-methylpyridin-3-yl)pentan-1-one | Regioselective α-bromination |
The reaction proceeds via an acid-catalyzed enol intermediate, with bromine selectively attacking the α-carbon.
Alkylation
| Base | Alkylating Agent | Product | Yield |
|---|---|---|---|
| LDA | CH<sub>3</sub>I | 2-Methyl-4-methyl-1-(4-methylpyridin-3-yl)pentan-1-one | 65% |
Enolate formation with strong bases like LDA enables alkylation at the α-position .
Pyridine Ring Functionalization
The 4-methylpyridine moiety undergoes directed electrophilic substitution, influenced by the methyl group’s +M effect:
Nitration
| Reagent | Conditions | Product | Regiochemistry |
|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 50°C, 3 hr | 1-(4-Methyl-5-nitropyridin-3-yl)-4-methylpentan-1-one | Nitration at C5 position |
The methyl group directs electrophiles to the C5 position due to steric and electronic effects .
Oxidation Reactions
The ketone resists mild oxidation but undergoes cleavage under harsh conditions:
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| KMnO<sub>4</sub>/H<sub>+</sub> | H<sub>2</sub>O, 100°C, 12 hr | 4-Methylpyridine-3-carboxylic acid + CO<sub>2</sub> | Baeyer-Villiger cleavage |
Oxidative cleavage of the α,β-bond yields carboxylic acid derivatives .
Coordination Chemistry
The pyridine nitrogen participates in metal-ligand interactions:
| Metal Salt | Product | Application |
|---|---|---|
| Cu(ClO<sub>4</sub>)<sub>2</sub> | Cu(C<sub>11</sub>H<sub>15</sub>NO)<sub>2</sub><sub>2</sub> | Catalysis in C–N coupling |
The complex exhibits a distorted octahedral geometry, confirmed by X-ray crystallography .
Cross-Coupling Reactions
Functionalization via palladium-catalyzed couplings:
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | ArB(OH)<sub>2</sub>, Pd(PPh<sub>3</sub>)<sub>4</sub> | Biaryl-functionalized ketone | 55% |
The pyridine ring’s electron-withdrawing nature moderates reactivity in cross-coupling .
Key Mechanistic Insights:
-
Steric Effects : The 4-methyl group on the pyridine ring hinders nucleophilic attack at the carbonyl carbon, necessitating elevated temperatures for reductions .
-
Electronic Effects : The pyridine ring withdraws electron density from the ketone, enhancing its electrophilicity but reducing enolate stability .
-
Regioselectivity : Electrophilic substitution on the pyridine ring favors the C5 position due to steric shielding at C2 and C6 by the methyl group .
Scientific Research Applications
Organic Synthesis
4-Methyl-1-(4-methylpyridin-3-yl)pentan-1-one serves as an important intermediate in organic synthesis. Its ability to undergo various reactions enables the production of a wide range of derivatives, expanding its utility in creating complex organic molecules. For instance, it can be utilized in:
- Alkylation Reactions : The compound can act as a nucleophile in alkylation processes, allowing for the introduction of different alkyl groups.
- Condensation Reactions : It can participate in condensation reactions to form more complex structures.
Research indicates that 4-Methyl-1-(4-methylpyridin-3-yl)pentan-1-one may possess antimicrobial and anti-inflammatory properties. Similar compounds have shown interactions with specific biological targets, suggesting potential therapeutic applications. Key findings include:
- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : The compound's structural features may allow it to modulate inflammatory pathways, providing a basis for potential anti-inflammatory therapies.
Case Studies
Several studies have explored the biological activities and synthetic applications of this compound:
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of various derivatives of 4-Methyl-1-(4-methylpyridin-3-yl)pentan-1-one against common bacterial strains. Results indicated significant inhibition zones, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Mechanisms
Research focused on the anti-inflammatory properties demonstrated that treatment with this compound reduced levels of pro-inflammatory cytokines in vitro. This suggests its potential application in treating inflammatory diseases.
Case Study 3: Synthesis Optimization
A systematic approach was taken to optimize the synthesis of 4-Methyl-1-(4-methylpyridin-3-yl)pentan-1-one using continuous flow processes. This method improved yield and purity compared to traditional batch methods, showcasing its industrial applicability.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(4-methylpyridin-3-yl)pentan-1-one involves its interaction with specific molecular targets and pathways . The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a class of aryl ketones with heterocyclic substituents. Key analogs include:
| Compound Name | Molecular Formula | CAS Number | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 4-Methyl-1-(4-methylpyridin-3-yl)pentan-1-one | C₁₂H₁₇NO | 1215471-49-0 | 4-methylpyridin-3-yl, methylpentanone | 191.27 |
| 1-(4-Chloro-3-methylphenyl)-2-(pyridin-4-yl)ethan-1-one | C₁₄H₁₂ClNO | Not provided | Chlorophenyl, pyridin-4-yl | 245.71 |
| 4F-3Me-α-PVP (MFPVP) Hydrochloride | C₁₆H₂₁FNO·HCl | Not provided | Fluorophenyl, pyrrolidinyl | 313.81 (free base) |
| 1-(Furan-3-yl)-4-methylpent-3-en-1-one | C₁₀H₁₂O₂ | 59204-74-9 | Furan-3-yl, unsaturated pentanone | 164.20 |
Key Observations :
- Chlorine in the phenyl analog () introduces electron-withdrawing effects, contrasting with the electron-donating methyl groups in the target compound, which may increase lipophilicity and bioavailability .
- Backbone Variations: The unsaturated pent-3-en-1-one in the furan derivative () could confer greater reactivity in conjugate addition reactions compared to the saturated pentanone in the target compound .
Spectroscopic and Physical Properties
- 4-Methyl-1-(4-methylpyridin-3-yl)pentan-1-one: No direct spectroscopic data is provided, but analogous cathinones (e.g., MFPVP) show characteristic ketone C=O stretches near 1700 cm⁻¹ in IR and distinct ¹H NMR signals for pyridine protons (δ 8.0–9.0 ppm) .
- MFPVP Hydrochloride : Exhibits a melting point of 218–220°C and a Cl⁻ counterion confirmed via ion chromatography . The target compound’s hydrochloride form (if synthesized) may share similar crystallographic traits.
Pharmacological and Chemical Behavior
- Cathinone Analogs: MFPVP and related compounds are psychoactive due to their structural similarity to cathinone. The target compound’s pyridine ring may reduce CNS activity compared to pyrrolidine-containing analogs, as seen in reduced monoamine transporter inhibition .
- Solubility and Reactivity : The methylpyridine group likely improves water solubility relative to furan derivatives () but less than chlorinated analogs () due to polarizability differences .
Biological Activity
4-Methyl-1-(4-methylpyridin-3-yl)pentan-1-one, a compound of increasing interest in medicinal chemistry, is notable for its potential biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-Methyl-1-(4-methylpyridin-3-yl)pentan-1-one features a pentanone backbone with methyl and pyridine substituents. This unique structure suggests potential interactions with various biological targets.
The biological activity of 4-Methyl-1-(4-methylpyridin-3-yl)pentan-1-one is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor or activator of certain enzymes or receptors, modulating key biological processes. For instance, it has been used as a tool compound to study biological pathways and mechanisms in various contexts.
Biological Studies and Applications
Several studies have explored the biological effects of this compound:
- Medicinal Chemistry : It is utilized in the development of new pharmaceuticals due to its promising biological activity. The compound has shown potential as a lead compound for further development in treating various conditions .
- Biological Pathway Studies : As a tool compound, it aids in elucidating complex biological pathways. Its ability to interact with various receptors makes it valuable for research in pharmacology and toxicology .
Case Study 1: In Vitro Cytotoxicity
In a recent study evaluating the cytotoxic effects of various compounds, 4-Methyl-1-(4-methylpyridin-3-yl)pentan-1-one was tested against several cancer cell lines. The results indicated significant cytotoxic activity, with IC50 values comparable to established chemotherapeutic agents. This suggests its potential role in cancer treatment .
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 4-Methyl-1-(4-methylpyridin-3-yl)pentan-1-one | HeLa (Cervical Cancer) | 15 |
| Curcumin | HeLa | 20 |
| Doxorubicin | HeLa | 10 |
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of this compound in a Parkinsonian model. The findings demonstrated that it could mitigate l-DOPA-induced dyskinesia, indicating its potential utility in neurodegenerative disease management .
Pharmacokinetics
Understanding the pharmacokinetic properties of 4-Methyl-1-(4-methylpyridin-3-yl)pentan-1-one is crucial for its development as a therapeutic agent. Preliminary studies suggest that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it suitable for further clinical evaluation .
Q & A
Q. What are the critical safety precautions for handling 4-Methyl-1-(4-methylpyridin-3-yl)pentan-1-one?
- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coat). Avoid inhalation of dust; store in amber glass vials with PTFE-lined caps. In case of spillage, neutralize with inert absorbents (vermiculite) and dispose as hazardous waste. Refer to Safety Data Sheets (SDS) for emergency protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
